4-[(E)-(2-isonicotinoylhydrazono)methyl]phenyl 3-methylbenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-isonicotinoylhydrazono)methyl]phenyl 3-methylbenzoate typically involves the condensation of isonicotinic acid hydrazide with an aldehyde or ketone, followed by esterification with 3-methylbenzoic acid . The reaction conditions often require an acid catalyst and may involve heating to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise temperature control, and possibly continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2-isonicotinoylhydrazono)methyl]phenyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
4-[(E)-(2-isonicotinoylhydrazono)methyl]phenyl 3-methylbenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(E)-(2-isonicotinoylhydrazono)methyl]phenyl 3-methylbenzoate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may be crucial in its biological activity. The ester and pyridine rings also contribute to its overall reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with similar reactivity but lacks the hydrazone and pyridine groups.
Isonicotinic acid hydrazide: Contains the hydrazone group but lacks the ester and aromatic rings.
Uniqueness
4-[(E)-(2-isonicotinoylhydrazono)methyl]phenyl 3-methylbenzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications .
Properties
Molecular Formula |
C21H17N3O3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C21H17N3O3/c1-15-3-2-4-18(13-15)21(26)27-19-7-5-16(6-8-19)14-23-24-20(25)17-9-11-22-12-10-17/h2-14H,1H3,(H,24,25)/b23-14+ |
InChI Key |
XDLJZPARHSTEPU-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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